Mechanistic Differentiation: Upstream PPI Inhibition vs. Direct Ras-GTP Binding or Membrane Displacement
Ras inhibitory peptide (159088-48-9) uniquely functions by competitively inhibiting the Sos1/Grb2 PPI . This is in contrast to FTS/Salirasib, which acts as a functional antagonist by dislodging Ras from the membrane (EC50 for reversing morphology of Ha-ras-transformed cells is 0.1-10 µM) [1], and KS-58, a bicyclic peptide that selectively binds to K-Ras(G12D) and blocks its interaction with effectors (inhibits PANC-1 cell proliferation in vitro) [2]. The peptide's mechanism is specific to RTK-driven Ras activation, making it a distinct tool for probing upstream signaling events.
| Evidence Dimension | Mechanism of Ras inhibition |
|---|---|
| Target Compound Data | Sos1/Grb2 PPI inhibition (prevents Ras-GTP loading) |
| Comparator Or Baseline | FTS: Membrane displacement (EC50 0.1-10 µM for morphological reversion) [1]; KS-58: Direct binding to K-Ras(G12D) [2] |
| Quantified Difference | Target compound is the only one in this set that acts upstream of Ras-GTP loading; FTS and KS-58 act on or downstream of Ras-GTP. |
| Conditions | Mechanistic classification based on primary literature and product descriptions. |
Why This Matters
For researchers investigating RTK-to-Ras signal initiation, this peptide is the essential tool; direct Ras binders or membrane displacers are inappropriate for this specific biological question.
- [1] Marom, M., et al. (1995). Selective inhibition of Ras-dependent cell growth by farnesylthiosalisylic acid. J. Biol. Chem., 270(38), 22263-70. View Source
- [2] Sakamoto, K., et al. (2020). Generation of KS-58 as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo. Scientific Reports, 10, 21671. View Source
